![molecular formula C21H22N2O3 B2947812 6-(2,5-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 922914-53-2](/img/structure/B2947812.png)
6-(2,5-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one
Descripción
6-(2,5-Dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one is a pyridazinone derivative characterized by a dihydropyridazinone core substituted with a 2,5-dimethoxyphenyl group at position 6 and a 2,5-dimethylbenzyl moiety at position 2. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .
Propiedades
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-5-6-15(2)16(11-14)13-23-21(24)10-8-19(22-23)18-12-17(25-3)7-9-20(18)26-4/h5-12H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHKITFOPSOGQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 6-(2,5-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Pharmacological Properties
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Studies have indicated that derivatives of pyridazinones exhibit significant cytotoxic effects against various cancer cell lines. The presence of methoxy and dimethyl groups in the phenyl rings enhances the interaction with cellular targets, leading to apoptosis in cancer cells .
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress. This property is particularly beneficial in preventing cellular damage in various diseases .
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against a range of microbial strains, suggesting potential applications in treating infections .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to decreased proliferation rates.
- Induction of Apoptosis : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Antioxidant Mechanism : The methoxy groups contribute to the electron-donating ability of the molecule, enhancing its capacity to neutralize free radicals.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Anticancer Effects : A study involving pyridazinone derivatives showed that modifications on the phenyl rings significantly affected cytotoxicity against human cancer cell lines. The most potent compounds exhibited IC50 values comparable to established chemotherapeutics .
- Antioxidant Activity Assessment : In vitro assays demonstrated that compounds with similar structures effectively reduced oxidative stress markers in cellular models exposed to carcinogens .
Data Table: Biological Activities Summary
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyridazinones or related derivatives:
Structural and Functional Analysis
Substituent Effects on Bioactivity: The target compound’s 2,5-dimethoxyphenyl group is structurally analogous to derivatives in and , which emphasize the role of methoxy groups in enhancing electron-donating properties and binding affinity to hydrophobic enzyme pockets . The 2,5-dimethylbenzyl substituent in the target compound increases lipophilicity compared to the hydrophilic 2-hydroxybutyl group in ’s derivative, which may reduce metabolic clearance .
Synthetic Pathways: The synthesis of the target compound likely involves Friedel-Crafts acylation or nucleophilic substitution, similar to methods in , where methyl esters of dimethoxyphenyl derivatives were prepared via acid-catalyzed esterification and zinc-mediated reductions . Compounds like those in utilize alkylation with halides under basic conditions, suggesting divergent synthetic routes for N-substituted pyridazinones .
Therapeutic Potential: Pyridazinones with dimethoxyaryl groups (e.g., ’s DHFR inhibitors) demonstrate dihydrofolate reductase inhibition, implying that the target compound may share similar mechanisms . However, the dimethylbenzyl group could confer unique pharmacokinetic profiles, such as prolonged half-life compared to ’s fluorinated derivative, where fluorine enhances metabolic stability .
Research Findings and Implications
Enzyme Inhibition: Compounds with 2,5-dimethoxyphenyl substituents (e.g., ’s pyridopyrimidines) show nanomolar affinity for DHFR, suggesting the target compound may exhibit comparable potency . The absence of a hydroxy or halogen substituent in the target compound (unlike and ) may reduce off-target interactions with polar enzymes like tyrosine kinases .
Solubility and Permeability :
- The dimethylbenzyl group in the target compound likely improves logP values (predicted ~3.5) compared to ’s hydroxybutyl derivative (logP ~2.1), favoring blood-brain barrier penetration .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 6-(2,5-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis of pyridazinone derivatives typically involves cyclization reactions of hydrazines with diketones or chalcones under acidic conditions. For example, analogous procedures to those in pyrazoline synthesis (e.g., refluxing hydrazine derivatives with ketones in glacial acetic acid with HCl) can be adapted . Key parameters for optimization include:
- Temperature control : Maintaining 60–65°C during intermediate steps to avoid side reactions.
- Solvent selection : Glacial acetic acid with catalytic HCl promotes cyclization but may require post-reaction neutralization.
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) and recrystallization are critical for isolating pure products .
- Yield enhancement : Stoichiometric excess of hydrazine derivatives (e.g., 2:1 molar ratio) improves conversion rates .
Q. Q2. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?
Answer:
- 1H/13C-NMR : Critical for confirming substitution patterns on aromatic rings (e.g., methoxy and methyl groups). For example, split signals in the δ 2.17–3.80 ppm range indicate methyl and methoxy protons, while aromatic protons appear between δ 6.71–7.74 ppm .
- FT-IR : Peaks near 1680 cm⁻¹ confirm the C=O stretch of the pyridazinone core .
- Mass spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 356 for analogous compounds) validate molecular weight .
- Ambiguity resolution : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) or computational modeling (DFT) to assign stereochemistry.
Advanced Research Questions
Q. Q3. How can researchers design experiments to investigate the environmental fate and stability of this compound under varying pH and UV exposure conditions?
Answer: Adopt a tiered experimental framework inspired by environmental chemistry studies :
Lab-scale stability assays :
- pH dependence : Incubate the compound in buffers (pH 3–9) at 25°C, monitoring degradation via HPLC-MS.
- Photolysis : Expose aqueous solutions to UV light (254–365 nm) and quantify degradation products.
Environmental simulation : Use soil/water microcosms to assess abiotic (hydrolysis, oxidation) and biotic (microbial degradation) pathways.
Data analysis : Apply kinetic models (e.g., pseudo-first-order) to derive half-lives and identify dominant degradation pathways.
Q. Q4. How should contradictory data on biological activity (e.g., enzyme inhibition vs. no observed effect) be analyzed, and what statistical methods validate reproducibility?
Answer:
- Source identification : Compare assay conditions (e.g., enzyme concentration, incubation time) across studies. For instance, variations in IC50 values may arise from differing substrate concentrations or buffer ionic strengths.
- Statistical validation :
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .
- Employ dose-response curves (logistic regression) to quantify potency and Hill slopes.
- Reprodubility protocols : Follow randomized block designs with split-plot arrangements to control confounding variables (e.g., temperature fluctuations, reagent batches) .
Q. Q5. What computational strategies are recommended for predicting the compound’s binding affinity to target proteins, and how can molecular dynamics (MD) simulations refine these predictions?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to screen against protein active sites (e.g., cyclooxygenase-2 for anti-inflammatory potential). Validate with consensus scoring across multiple software platforms.
- MD simulations :
- Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
- Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) to identify critical interactions (e.g., hydrogen bonds with methoxy groups).
- Experimental correlation : Cross-validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data.
Q. Q6. How can researchers design a structure-activity relationship (SAR) study to evaluate the impact of substituent modifications (e.g., methoxy vs. ethoxy groups) on bioactivity?
Answer:
- Synthetic library : Prepare analogs with systematic substitutions (e.g., methoxy → ethoxy, methyl → halogen) using modular synthesis routes .
- Bioassay panels : Test analogs against relevant targets (e.g., kinases, GPCRs) in dose-response formats.
- Data modeling :
- Use multivariate analysis (PCA or PLS regression) to correlate substituent properties (Hammett σ, logP) with activity.
- Machine learning (random forest, SVM) can identify non-linear relationships in large datasets.
Methodological Notes
- Experimental design : For multi-variable studies (e.g., stability or SAR), adopt split-plot designs with four replicates to ensure statistical power .
- Data contradiction resolution : Always cross-validate findings using orthogonal techniques (e.g., NMR + X-ray crystallography for structure confirmation).
- Ethical compliance : Follow institutional guidelines for environmental and toxicity studies, particularly when assessing ecological risks .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.